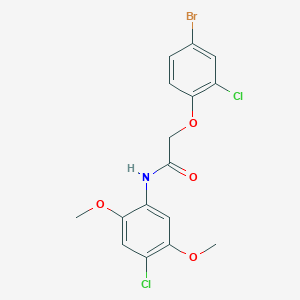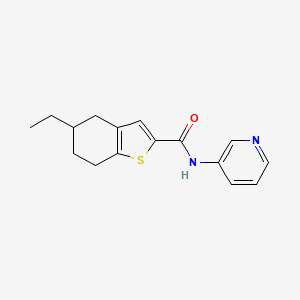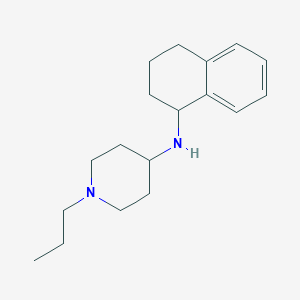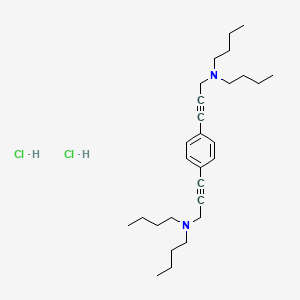
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BDCM" and is primarily used in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of BDCM involves the binding of the compound to the Kv1.3 channel, thereby blocking the flow of potassium ions across the cell membrane. This results in the inhibition of T-cell activation and proliferation, which has potential applications in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
BDCM has been shown to have a range of biochemical and physiological effects. In addition to its role as a Kv1.3 channel inhibitor, BDCM has been shown to modulate the activity of other ion channels and transporters in cells. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDCM in lab experiments is its specificity for the Kv1.3 channel, which allows for targeted inhibition of T-cell activation and proliferation. However, one limitation of using BDCM is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving BDCM. One area of interest is the development of new compounds that are more potent and selective inhibitors of the Kv1.3 channel. Another area of research is the investigation of the potential therapeutic applications of BDCM in the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDCM and its potential toxicity.
Synthesis Methods
The synthesis of BDCM involves the reaction of 2,4-dibromophenol with 4-chloro-2,5-dimethoxyaniline, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
BDCM has been widely used in scientific research due to its unique properties. It is primarily used as a tool to study the function and regulation of ion channels in cells. This compound has been shown to be a potent inhibitor of the voltage-gated potassium channel, Kv1.3, which is involved in various physiological processes such as T-cell activation and proliferation.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4/c1-22-14-7-12(15(23-2)6-11(14)19)20-16(21)8-24-13-4-3-9(17)5-10(13)18/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKJKCSBWEFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)

![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

